molecular formula C9H10N2O B3219825 4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190320-88-7

4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3219825
CAS No.: 1190320-88-7
M. Wt: 162.19 g/mol
InChI Key: OUDMIZINUSELCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine is a fused heterocyclic compound featuring a pyrrole ring fused to a pyridine ring. Its structure includes a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 6 (Figure 25 in ). This scaffold has garnered attention in medicinal chemistry due to its pharmacological versatility, including central nervous system (CNS) depressant activity and antiproliferative effects.

Properties

IUPAC Name

4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-8-7(3-4-10-8)9(11-6)12-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDMIZINUSELCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

    Reagents and Conditions: The starting material is dissolved in tetrahydrofuran, and formaldehyde is added.

    Cyclization: The intermediate undergoes cyclization to form the desired pyrrolopyridine structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methoxy or methyl positions.

Scientific Research Applications

4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Nitrogen Position and Activity

The position of nitrogen in the pyrrolopyridine scaffold significantly impacts biological activity:

  • 1H-Pyrrolo[2,3-b]pyridine (Original Scaffold) : Exhibits strong kinase inhibitory activity.
  • 1H-Pyrrolo[2,3-c]pyridine (5e) and 1H-Pyrrolo[3,2-c]pyridine (5f) : Relocation of nitrogen to positions 6 or 5 reduces inhibitory potency by >50%, irrespective of substituents ().
Compound Nitrogen Position Inhibitory Activity (vs. Original Scaffold) Reference
1H-Pyrrolo[2,3-b]pyridine 7 High
1H-Pyrrolo[2,3-c]pyridine 6 Reduced by 60%
1H-Pyrrolo[3,2-c]pyridine 5 Reduced by 70%
Chloro-Substituted Derivatives
  • CM01 (4-Chloro-2-(1-(4-methoxyphenyl)ethyl)-1-methyl-1H-pyrrolo[3,2-c]pyridine): Shows microtubule-depolymerizing activity and antiangiogenic effects in breast cancer xenografts.

Key Insight : Chloro substitution enhances microtubule targeting, whereas methoxy/methyl groups favor CNS activity.

Nitro-Substituted Derivatives

Functional Group Replacements

  • 2-[(4-Phenyl-1-piperazinyl)butyl]-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Compound 31) : Replacing the methyl group with a piperazinylbutyl linker improves CNS depressant activity (87% locomotor inhibition at 1/20 LD₅₀).
Compound Key Substituents Biological Activity Reference
4-Methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine 4-OCH₃, 6-CH₃ 86% locomotor inhibition
Compound 31 4-OCH₃, piperazinylbutyl linker 87% locomotor inhibition
CM01 4-Cl, 1-CH₃, 2-(4-methoxyphenyl) Anticancer (IC₅₀: nanomolar)

Ring-Fused Derivatives

  • 1H-Chromeno[3,2-c]pyridines: These derivatives, fused with a chromene ring, show selective MAO-B inhibition (IC₅₀: 1–10 µM) but lack significant cholinesterase activity (). In contrast, pyrrolo[3,2-c]pyridines with trimethoxyphenyl substituents exhibit antiproliferative effects (IC₅₀: 0.1–5 µM).

Stability and Pharmacokinetic Considerations

  • 4-Methoxy-6-methyl Derivatives : Exhibit pH-dependent hydrolysis, with degradation accelerated in alkaline conditions ().
  • Comparison with Nitro Analogs : Nitro-substituted derivatives (e.g., CAS 1190314-09-0) are more reactive and less stable than methyl-substituted counterparts.

Biological Activity

4-Methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine family, characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring. Its chemical structure is represented as follows:

  • Chemical Formula : C_10H_10N_2O
  • CAS Number : 1190320-88-7

This structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for these organisms are reported to be below 15 µg/mL, demonstrating its potential as an antibacterial and antifungal agent .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression . A notable study reported an IC50 value of 0.55 µM against HCT116 human colon cancer cells, indicating potent antiproliferative activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer progression, such as MPS1. It stabilizes an inactive conformation of the enzyme, preventing substrate binding and subsequent signaling cascades .
  • Cellular Pathways : It modulates pathways related to apoptosis and cell proliferation, influencing cellular responses to stress and damage .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Efficacy : A study focusing on the effects of this compound on ovarian cancer cells revealed that it significantly reduced cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Activity Assessment : In vitro tests showed that derivatives of this compound exhibited enhanced antimicrobial properties compared to standard antibiotics, suggesting its utility in developing new antimicrobial agents .

Data Summary

Biological ActivityEffectiveness (IC/MIC)References
AntibacterialMIC < 15 µg/mL
AntifungalMIC < 15 µg/mL
Anticancer (Colon Cancer)IC50 = 0.55 µM
Induction of ApoptosisSignificant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.